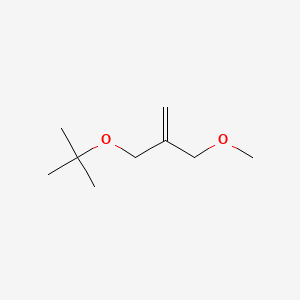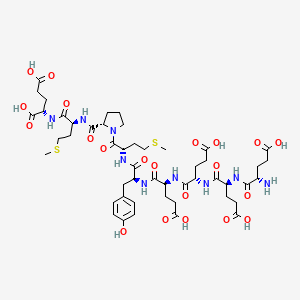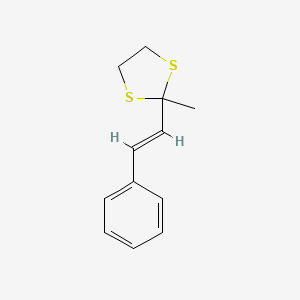
2-Methyl-2-styryl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-styryl-1,3-dithiolane is an organic compound with the molecular formula C12H14S2 It belongs to the class of 1,3-dithiolanes, which are five-membered rings containing two sulfur atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-styryl-1,3-dithiolane can be synthesized through the condensation of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the addition of dithiols to 2-alkoxypropenals under controlled conditions . For example, the reaction of 2-ethoxypropenal with a twofold excess of ethane-1,2-dithiol at 60°C in the presence of p-toluenesulfonic acid leads to the formation of 2-methyl-2,2’-bi(dithiolane) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-styryl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4, OsO4, and CrO3.
Reduction: Reduction reactions can be carried out using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, CrO3
Reducing agents: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Nucleophiles: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
2-Methyl-2-styryl-1,3-dithiolane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions involving sulfur-containing molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-2-styryl-1,3-dithiolane involves its ability to undergo reversible reactions due to the dynamic nature of the disulfide bonds. These bonds can readily exchange with thiols, allowing the compound to participate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: A five-membered ring containing two sulfur atoms and one carbon atom, similar to 2-Methyl-2-styryl-1,3-dithiolane.
1,3-Dithiane: A six-membered ring containing two sulfur atoms and one carbon atom, often used as a protecting group for carbonyl compounds.
2-Methyl-1,3-dithiolane: A similar compound with a methyl group attached to the 1,3-dithiolane ring.
Uniqueness
The styryl group enhances the compound’s reactivity and allows for the formation of complex molecular structures, making it valuable in synthetic chemistry and material science .
Properties
CAS No. |
57230-62-3 |
|---|---|
Molecular Formula |
C12H14S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
2-methyl-2-[(E)-2-phenylethenyl]-1,3-dithiolane |
InChI |
InChI=1S/C12H14S2/c1-12(13-9-10-14-12)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3/b8-7+ |
InChI Key |
QISXAAMXSFLABQ-BQYQJAHWSA-N |
Isomeric SMILES |
CC1(SCCS1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1(SCCS1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
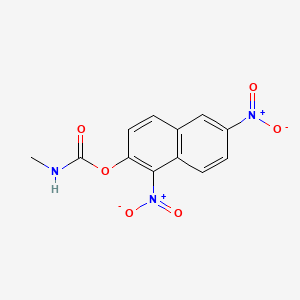
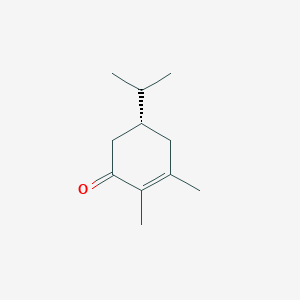
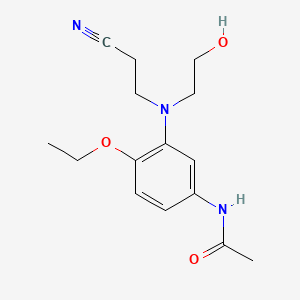
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)

![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
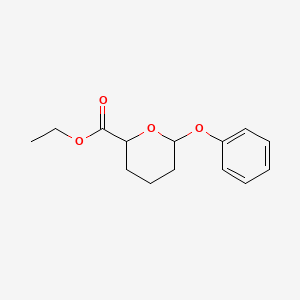
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)
![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)

